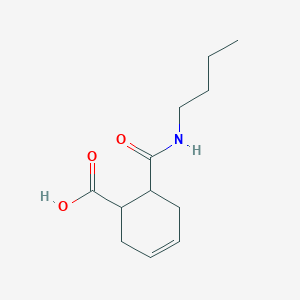

6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid

CAS No.: 544451-69-6

Cat. No.: VC2014330

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 544451-69-6 |

|---|---|

| Molecular Formula | C12H19NO3 |

| Molecular Weight | 225.28 g/mol |

| IUPAC Name | 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H19NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,9-10H,2-3,6-8H2,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | XLQXGWOPKIGCQT-UHFFFAOYSA-N |

| SMILES | CCCCNC(=O)C1CC=CCC1C(=O)O |

| Canonical SMILES | CCCCNC(=O)C1CC=CCC1C(=O)O |

Introduction

Structural Characteristics and Properties

Molecular Structure

The molecular architecture of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid consists of three primary structural elements: a cyclohexene ring, a carboxylic acid group, and a butylcarbamoyl moiety. The cyclohexene core provides conformational flexibility while maintaining a degree of rigidity due to the presence of the C=C double bond. This balanced conformational profile is essential for its potential interactions with biological targets .

The compound can be identified through various chemical descriptors as outlined in Table 1:

| Identifier | Value |

|---|---|

| IUPAC Name | 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H19NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,9-10H,2-3,6-8H2,1H3,(H,13,14)(H,15,16) |

| Standard InChIKey | XLQXGWOPKIGCQT-UHFFFAOYSA-N |

| SMILES | CCCCNC(=O)C1CC=CCC1C(=O)O |

| PubChem Compound ID | 5122769 |

Table 1: Chemical Identifiers of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Physicochemical Properties

The physical and chemical properties of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid influence its behavior in chemical reactions, solubility characteristics, and potential biological activities. Key properties are summarized in Table 2:

| Property | Value |

|---|---|

| Molecular Weight | 225.28 g/mol |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area (TPSA) | 66.4 |

| LogP | 1.5697 |

Table 2: Physicochemical Properties of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

These properties indicate that the compound possesses moderate lipophilicity, which facilitates membrane permeability while maintaining sufficient water solubility due to its polar functional groups. The presence of both hydrogen bond donors and acceptors enables diverse intermolecular interactions, potentially enhancing its binding capabilities to biological targets .

Synthesis Methods

General Synthetic Approaches

The synthesis of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. A common synthetic pathway begins with 3-cyclohexene-1-carboxylic acid, which undergoes functionalization to introduce the butylcarbamoyl group.

Spectroscopic Characterization

Structural confirmation of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is typically achieved through complementary spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR reveals characteristic signals for the cyclohexene protons (δ ~5.5-5.7 ppm), the NH proton of the carbamoyl group (δ ~6.5-7.0 ppm), and the butyl chain protons.

-

¹³C NMR displays distinctive carbonyl carbon resonances for both the carboxylic acid and carbamoyl functionalities (δ ~170-175 ppm).

-

-

Infrared (IR) spectroscopy: Exhibits characteristic absorption bands for:

-

Carboxylic acid C=O stretching (~1700-1725 cm⁻¹)

-

Amide C=O stretching (~1630-1650 cm⁻¹)

-

N-H stretching (~3300-3400 cm⁻¹)

-

C=C stretching of the cyclohexene ring (~1620-1680 cm⁻¹)

-

-

Mass spectrometry: Typically shows a molecular ion peak at m/z 225, corresponding to the molecular weight, along with characteristic fragmentation patterns .

Structure-Activity Relationships

Understanding the structure-activity relationships of 6-(butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid requires comparison with structurally related compounds:

Comparison with 6-carbamoylcyclohex-3-ene-1-carboxylic acid

6-carbamoylcyclohex-3-ene-1-carboxylic acid (CAS: 2028-12-8) differs from the title compound by having an unsubstituted carbamoyl group instead of a butylcarbamoyl moiety . This structural difference significantly impacts:

-

Lipophilicity: The absence of the butyl chain decreases lipophilicity, potentially reducing membrane permeability.

-

Molecular recognition: The primary carbamoyl group presents different hydrogen bonding patterns and spatial arrangements.

-

Molecular weight: The lower molecular weight (169.18 g/mol vs. 225.28 g/mol) may influence pharmacokinetic properties .

Comparison with 6-(Cyclopentylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

6-(Cyclopentylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (PubChem CID: 2931920) replaces the linear butyl chain with a cyclic cyclopentyl group . This modification:

-

Introduces conformational rigidity to the carbamoyl substituent

-

Maintains similar lipophilicity to the butyl analog

-

Alters the three-dimensional arrangement of the molecule, potentially affecting target binding specificity and affinity

Comparison with 3-Cyclohexene-1-carboxylic acid

3-Cyclohexene-1-carboxylic acid (CAS: 4771-80-6) represents a significantly simplified structure lacking the butylcarbamoyl group . This structural simplification:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume